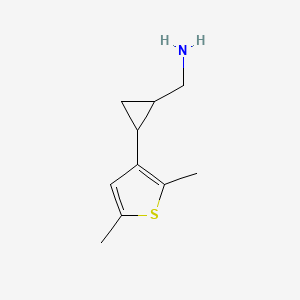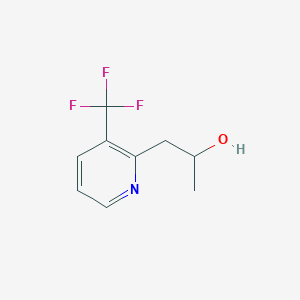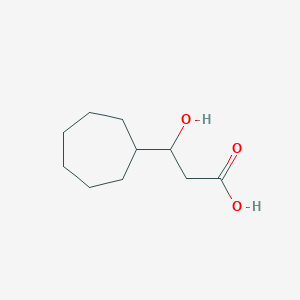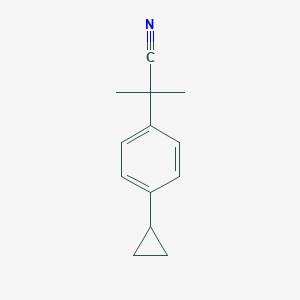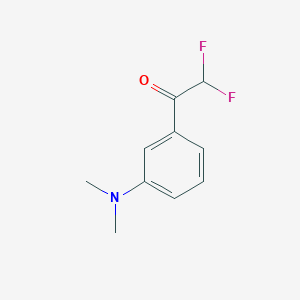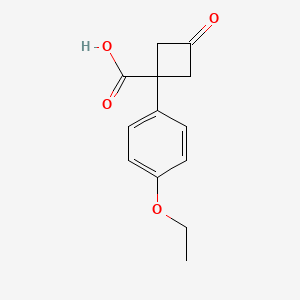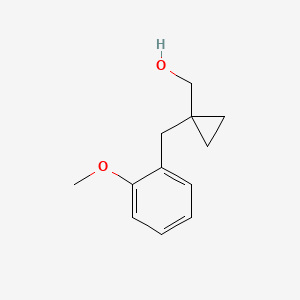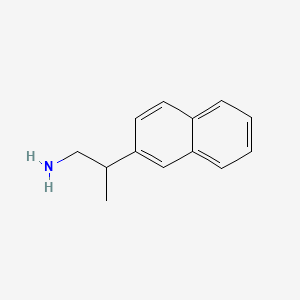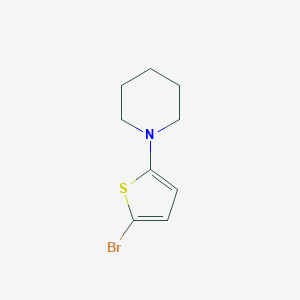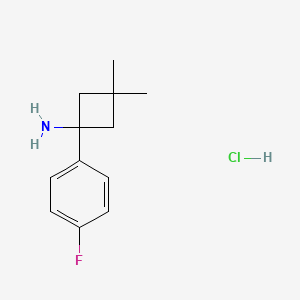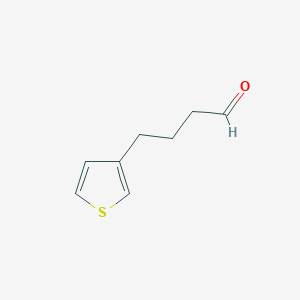
4-(Thiophen-3-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-3-yl)butanal is an organic compound that features a thiophene ring attached to a butanal group Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butanal typically involves the introduction of a thiophene ring to a butanal backbone. One common method is the condensation reaction between thiophene and a butanal precursor under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Thiophen-3-yl)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 4-(Thiophen-3-yl)butanol.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-(Thiophen-3-yl)butanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4-(Thiophen-3-yl)butanal involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Thiophene-3-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.
4-(Thiophen-2-yl)butanal: Similar structure but with the thiophene ring attached at the 2-position.
Uniqueness
4-(Thiophen-3-yl)butanal is unique due to the specific positioning of the thiophene ring and the butanal group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
4-thiophen-3-ylbutanal |
InChI |
InChI=1S/C8H10OS/c9-5-2-1-3-8-4-6-10-7-8/h4-7H,1-3H2 |
Clé InChI |
ZGQCZPRERHTXCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
